molecular formula C12H14N4OS B7184872 N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrazol-1-ylacetamide

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrazol-1-ylacetamide

Cat. No.: B7184872
M. Wt: 262.33 g/mol
InChI Key: WOLHEQZWILNRMN-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrazol-1-ylacetamide is a synthetic organic compound with a complex molecular structure

Properties

IUPAC Name

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrazol-1-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4OS/c1-9-8-18-12(14-9)16(10-3-4-10)11(17)7-15-6-2-5-13-15/h2,5-6,8,10H,3-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOLHEQZWILNRMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)N(C2CC2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrazol-1-ylacetamide typically involves multiple steps, including the formation of the thiazole and pyrazole rings, followed by their coupling with the cyclopropyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to achieving high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness .

Chemical Reactions Analysis

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrazol-1-ylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.

Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological processes involving thiazole and pyrazole derivatives.

    Medicine: It has potential as a lead compound for the development of new drugs targeting specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrazol-1-ylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions can include inhibition of enzyme activity, activation of receptors, or modulation of signaling pathways .

Comparison with Similar Compounds

N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-pyrazol-1-ylacetamide can be compared with other similar compounds, such as:

    N-cyclopropyl-N-(4-methyl-1,3-thiazol-2-yl)-2-(6-phenyl-3-pyridazinyl)sulfanylacetamide: This compound shares the thiazole and cyclopropyl groups but has a different substituent on the acetamide moiety.

    N-(4-methyl-1,3-thiazol-2-yl)-N-methyl-2-(4-(2-pyridinyl)phenyl)acetamide: This compound has a similar thiazole ring but differs in the other substituents.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties .

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